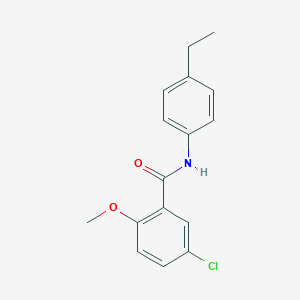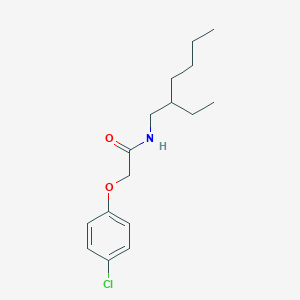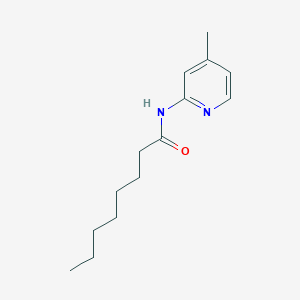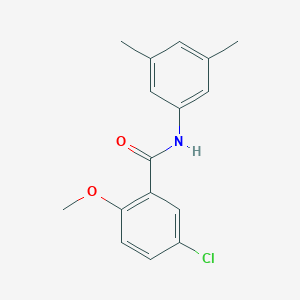
N-(2-isopropylphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)cyclohexanecarboxamide, also known as PAC-1, is a small molecule that has been studied extensively for its potential as an anticancer agent. PAC-1 was initially identified as a compound that could enhance the activity of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. Since then, PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines and has demonstrated promising results in preclinical studies.
作用機序
The mechanism of action of N-(2-isopropylphenyl)cyclohexanecarboxamide involves the activation of procaspase-3, an inactive precursor of the caspase-3 enzyme that is involved in programmed cell death. N-(2-isopropylphenyl)cyclohexanecarboxamide binds to a specific site on procaspase-3, causing a conformational change that results in the activation of the enzyme. Once activated, caspase-3 cleaves a variety of cellular proteins, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
実験室実験の利点と制限
One advantage of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has been shown to be effective in inducing apoptosis in a variety of cancer cell lines. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. However, one limitation of N-(2-isopropylphenyl)cyclohexanecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-(2-isopropylphenyl)cyclohexanecarboxamide. One area of interest is the development of N-(2-isopropylphenyl)cyclohexanecarboxamide derivatives that may have improved efficacy or safety profiles. Another area of interest is the investigation of N-(2-isopropylphenyl)cyclohexanecarboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of N-(2-isopropylphenyl)cyclohexanecarboxamide in clinical trials.
合成法
The synthesis of N-(2-isopropylphenyl)cyclohexanecarboxamide involves a multi-step process that begins with the reaction of cyclohexanone with 2-isopropylphenylmagnesium bromide to form a Grignard reagent. This is followed by the addition of ethyl chloroformate to the reaction mixture to form the corresponding carbamate intermediate. The final step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of N-(2-isopropylphenyl)cyclohexanecarboxamide.
科学的研究の応用
N-(2-isopropylphenyl)cyclohexanecarboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and breast cancer. In addition, N-(2-isopropylphenyl)cyclohexanecarboxamide has been shown to enhance the activity of other anticancer agents, such as TRAIL and cisplatin. N-(2-isopropylphenyl)cyclohexanecarboxamide has also been studied for its potential as a neuroprotective agent and has demonstrated promising results in preclinical studies.
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
N-(2-propan-2-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H23NO/c1-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18) |
InChIキー |
KZVYHOCIEFTLED-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



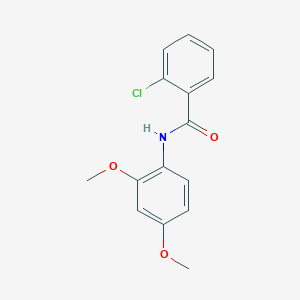

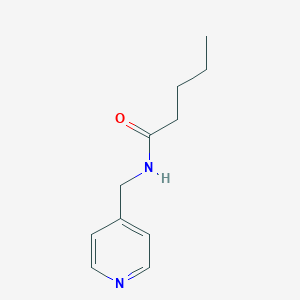
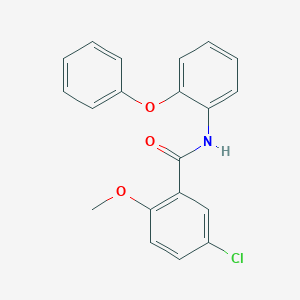

![Dimethyl 2-[(2-ethoxybenzoyl)amino]terephthalate](/img/structure/B291411.png)
![3-methyl-N-{2-methyl-5-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B291413.png)
![Dimethyl 5-{[(4-chlorophenoxy)acetyl]amino}isophthalate](/img/structure/B291415.png)

![Dimethyl 5-{[(4-chlorophenyl)acetyl]amino}isophthalate](/img/structure/B291417.png)
